(2S)-1-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyl]pyrrolidine-2-carboxylic acid
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Overview
Description
Chlorambucyl-proline is a chlorambucil derivative of L-proline. It is a bovine lung angiotensin I-converting enzyme inhibitor.
Scientific Research Applications
Cancer Treatment Applications
- Aurora Kinase Inhibition : A study by ロバート ヘンリー, ジェームズ (2006) describes compounds, including variants of the specified chemical, as inhibitors of Aurora A kinase, potentially useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Antiviral and Enzyme Inhibition 2. Influenza Neuraminidase Inhibitors : A study by Wang et al. (2001) discussed the synthesis and structural analysis of compounds, including derivatives of the specified chemical, as potent inhibitors of influenza neuraminidase (Wang et al., 2001).
Chemical Synthesis and Library Generation 3. Solution-phase Combinatorial Synthesis : Malavašič et al. (2007) explored the solution-phase combinatorial synthesis of variants of the compound, focusing on acylamino-5-oxopyrrolidine carboxamides (Malavašič et al., 2007).
Inflammation and Immune Response 4. Interleukin-Converting Enzyme/Caspase-1 Inhibition : Wannamaker et al. (2007) described a compound structurally related to the specified chemical as an inhibitor of interleukin-converting enzyme/caspase-1, with potential for treating inflammatory diseases (Wannamaker et al., 2007).
Drug Metabolism and Resistance 5. Metabolism of Alkylating Anticancer Drugs : Zhang et al. (2004) investigated the metabolism of chlorambucil, a structurally related compound, in relation to drug resistance in tumor cells (Zhang et al., 2004).
Antioxidant, Anti-Inflammatory, and Antiulcer Activities 6. Evaluation of Therapeutic Effects : Subudhi & Sahoo (2011) synthesized novel derivatives, including the specified compound, and evaluated their antioxidant, anti-inflammatory, and antiulcer activities (Subudhi & Sahoo, 2011).
properties
CAS RN |
81050-71-7 |
---|---|
Product Name |
(2S)-1-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyl]pyrrolidine-2-carboxylic acid |
Molecular Formula |
C19H26Cl2N2O3 |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
(2S)-1-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H26Cl2N2O3/c20-10-13-22(14-11-21)16-8-6-15(7-9-16)3-1-5-18(24)23-12-2-4-17(23)19(25)26/h6-9,17H,1-5,10-14H2,(H,25,26)/t17-/m0/s1 |
InChI Key |
YNNHDRBQITYXLB-KRWDZBQOSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CCCC2=CC=C(C=C2)N(CCCl)CCCl)C(=O)O |
SMILES |
C1CC(N(C1)C(=O)CCCC2=CC=C(C=C2)N(CCCl)CCCl)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CCCC2=CC=C(C=C2)N(CCCl)CCCl)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
chlorambucyl-proline N-(4-(4-(N,N-bis(2-chloroethyl)amino)phenyl)butyryl)-L-proline |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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